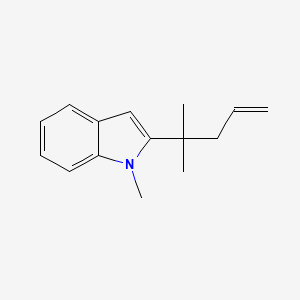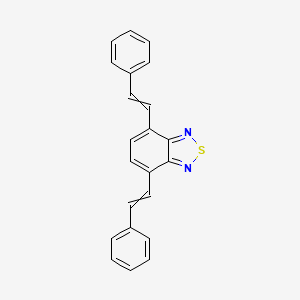![molecular formula C13H14F3NO B12523194 Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-38-0](/img/structure/B12523194.png)
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylmethyl group and a trifluoromethyl-substituted propenyl group attached to the nitrogen atom of the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:
N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.
Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(phenylmethyl)-: Lacks the trifluoromethyl-propenyl group.
Acetamide, N-[1-(trifluoromethyl)-2-propenyl]-: Lacks the phenylmethyl group.
Benzamide Derivatives: Compounds with similar structures but different substituents on the amide nitrogen.
Uniqueness
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of both the phenylmethyl and trifluoromethyl-propenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
832722-38-0 |
|---|---|
Molekularformel |
C13H14F3NO |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3 |
InChI-Schlüssel |
HJVOBIPLLYZQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
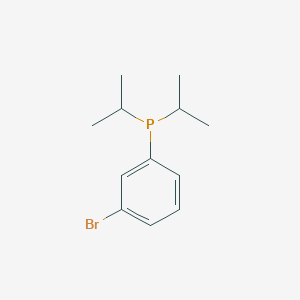
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
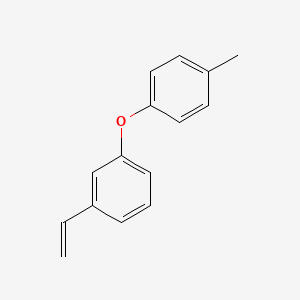
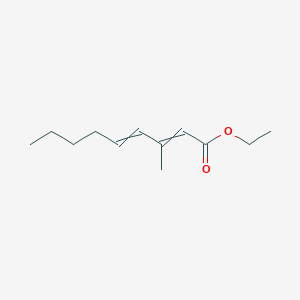
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)

